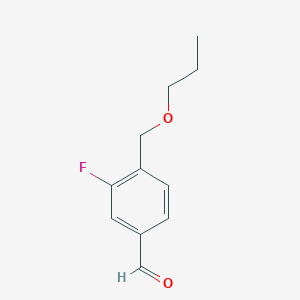

3-Fluoro-4-(propoxymethyl)benzaldehyde

Description

Significance of Fluorinated Benzaldehydes as Advanced Building Blocks in Organic Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. dovepress.comresearchgate.net Fluorinated benzaldehydes, in particular, are highly valued as versatile intermediates. The presence of a fluorine atom can profoundly alter a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450. researchgate.net This can enhance the bioavailability and half-life of drug candidates.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing the potency of a drug. google.com

pKa Modulation: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, which can be crucial for optimizing a drug's pharmacokinetic profile.

Fluorinated benzaldehydes are key starting materials in the synthesis of a wide range of biologically active compounds, including antifungal agents, and are also used in the production of liquid crystals and other advanced materials. guidechem.comossila.com For instance, 3-Fluoro-4-hydroxybenzaldehyde (B106929) is a known precursor for the synthesis of chalcones and curcumin (B1669340) analogues with potential anticancer activity. ossila.com

Table 1: Physicochemical Properties of Structurally Related Fluorinated Benzaldehydes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Fluoro-4-methoxybenzaldehyde (B1294953) | C₈H₇FO₂ | 154.14 | 234.5 |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | 140.11 | - |

| 4-Fluoro-3-phenoxybenzaldehyde | C₁₃H₉FO₂ | 216.21 | 310 |

Architectural Features and Synthetic Utility of the Propoxymethyl Moiety within Complex Molecules

The propoxymethyl group in 3-Fluoro-4-(propoxymethyl)benzaldehyde serves as a protecting group for the phenolic oxygen. Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. organic-chemistry.org Ether-based protecting groups, such as the propoxymethyl ether, are widely used due to their general stability under a variety of reaction conditions.

The propoxymethyl ether is a type of alkoxymethyl ether. These groups are typically stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing agents. This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.

The deprotection of alkoxymethyl ethers is generally achieved under acidic conditions, which cleaves the ether linkage to regenerate the alcohol. libretexts.org The specific conditions for deprotection can often be tuned to allow for selective removal in the presence of other acid-labile groups. For example, the MEM (2-methoxyethoxymethyl) ether, which is structurally related to the propoxymethyl ether, can be cleaved with high selectivity using reagents like cerium(III) chloride. youtube.com

The choice of the propoxy group over more common methyl or ethyl ethers may offer subtle advantages in terms of solubility or crystallinity of synthetic intermediates.

Research Trajectories for Multifunctional Aromatic Aldehydes in Modern Synthetic Design

Multifunctional aromatic aldehydes, such as this compound, are at the forefront of modern synthetic design due to their potential to serve as versatile platforms for the construction of complex molecular architectures. Current research trajectories are focused on several key areas:

Drug Discovery: The aldehyde group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse pharmacophores. numberanalytics.com The combination of a reactive aldehyde with other functionalities, like the fluorine and ether groups in the target molecule, allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net There is a growing interest in developing multifunctional agents that can address multiple pathological targets simultaneously, for example, in the context of neurodegenerative diseases. researchgate.net

Green Chemistry: A significant focus of modern synthesis is the development of more sustainable and environmentally friendly processes. This includes the use of photocatalysis and other green methods for the synthesis and transformation of aromatic aldehydes. nih.gov Research is ongoing to develop catalytic systems that can selectively functionalize aromatic aldehydes with high efficiency and minimal waste.

Materials Science: Aromatic aldehydes are precursors to a variety of polymers and functional materials. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. researchgate.net Research is exploring the use of fluorinated aromatic aldehydes in the synthesis of advanced polymers for applications in electronics, optics, and aerospace.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(propoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-5-14-8-10-4-3-9(7-13)6-11(10)12/h3-4,6-7H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVZPAMOGBOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Propoxymethyl Benzaldehyde

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Fluoro-4-(propoxymethyl)benzaldehyde, two primary retrosynthetic disconnections are considered, leading to distinct synthetic strategies.

The first key disconnection is at the ether linkage of the propoxymethyl group, suggesting 3-fluoro-4-hydroxybenzaldehyde (B106929) as a crucial intermediate. A second disconnection involves the formation of the carbon-fluorine bond at a late stage, while a third approach builds the aromatic ring with the substituents already in place or introduced through sequential functionalization of a simpler benzene (B151609) derivative.

Strategies from Ortho/Para-Substituted Fluorobenzenes

One logical approach begins with a simple fluorinated aromatic hydrocarbon, such as fluorobenzene (B45895). This strategy relies on the regioselective introduction of the required formyl and propoxymethyl (or its precursor) groups.

A plausible forward synthesis from fluorobenzene would involve an initial formylation step. The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are classical methods for introducing a formyl group onto an aromatic ring. However, formylation of fluorobenzene typically yields a mixture of ortho- and para-isomers. google.com For instance, the formylation of fluorobenzene with dichloromethyl methyl ether in the presence of a Lewis acid like ferric chloride can produce 4-fluorobenzaldehyde. google.comjst.go.jp

Subsequent steps would then involve the introduction of a hydroxyl group at the 4-position, followed by fluorination at the 3-position. A more direct route could involve the formylation of a pre-existing 3-fluoro-alkoxybenzene derivative.

A multi-step synthesis starting from 4-fluorophenol (B42351) is also a viable strategy. The phenol (B47542) can be carboxylated via the Kolbe-Schmitt reaction, followed by reduction to the corresponding hydroxymethyl group, and subsequent oxidation to the aldehyde. The fluorination step would then need to be performed ortho to the hydroxyl group.

Approaches from Benzaldehyde (B42025) Derivatives Featuring Fluorine and Hydroxymethyl Precursors

A more convergent and often preferred strategy involves utilizing a commercially available or readily synthesized benzaldehyde derivative that already contains some of the required functional groups. The most logical precursor in this category is 3-fluoro-4-hydroxybenzaldehyde . This intermediate allows for the straightforward introduction of the propoxymethyl group in the final step of the synthesis.

The synthesis of 3-fluoro-4-hydroxybenzaldehyde itself can be achieved through several routes. One documented method involves the Reimer-Tiemann reaction of 2-fluorophenol (B130384) with chloroform (B151607) in the presence of a strong base like sodium hydroxide (B78521). prepchem.comgoogle.com Another approach is the demethylation of 3-fluoro-4-methoxybenzaldehyde (B1294953) using a strong acid such as hydrobromic acid. chemicalbook.com A third route starts from 3-fluorophenol, which is first protected, then brominated, followed by a Grignard reaction and formylation, and finally deprotection to yield the desired 3-fluoro-4-hydroxybenzaldehyde. google.com

Direct Carbon-Fluorine Bond Formation Protocols for Benzaldehyde Scaffolds

Introducing the fluorine atom directly onto a pre-functionalized benzaldehyde ring is an alternative strategy. This can be accomplished through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination Techniques on Aromatic Rings

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org For the synthesis of this compound, this would entail the fluorination of a 4-(propoxymethyl)benzaldehyde (B7993531) precursor. The propoxymethyl group is an ortho-, para-director, making the desired 3-position accessible to electrophilic attack.

A variety of modern electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their relative stability and safety. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgref.ac.uk The reaction would typically be carried out in a suitable solvent, and the reactivity can be modulated by the choice of reagent and reaction conditions. ref.ac.ukstackexchange.com

| Reagent | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Selectfluor® (F-TEDA-BF4) | Acetonitrile (B52724), room temperature to reflux | Powerful, versatile, and commercially available electrophilic fluorinating agent. ref.ac.uk |

| N-Fluorobenzenesulfonimide (NFSI) | Various organic solvents (e.g., THF, CH2Cl2), often with a base for deprotonation of acidic C-H bonds. | Effective and widely used N-F reagent for electrophilic fluorination. wikipedia.org |

Nucleophilic Fluorination Approaches via Halogen Exchange Reactions

Nucleophilic aromatic substitution (SNAr) can also be employed to introduce a fluorine atom. This approach typically requires an activated aromatic ring with a good leaving group (e.g., Cl, Br, NO2) positioned ortho or para to a strong electron-withdrawing group, such as the formyl group. libretexts.orgyoutube.com

In the context of synthesizing this compound, a potential precursor would be 3-chloro- or 3-bromo-4-(propoxymethyl)benzaldehyde. The halogen at the 3-position is ortho to the electron-withdrawing aldehyde group, which facilitates nucleophilic attack by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or DMSO.

Interestingly, in nucleophilic aromatic substitution reactions, fluoride is often a better leaving group than other halides. However, the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of a fluorine atom already present on the ring, stabilizing the intermediate Meisenheimer complex. stackexchange.com

Introduction of the Propoxymethyl Functionality to the Benzaldehyde Scaffold

The final key transformation in the most convergent synthetic route is the introduction of the propoxymethyl group. This is typically achieved via a Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. byjus.commasterorganicchemistry.com

In this case, the precursor 3-fluoro-4-hydroxybenzaldehyde is deprotonated with a base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. ossila.comscbt.com This nucleophilic phenoxide is then reacted with a propoxymethylating agent, such as propoxymethyl chloride, to form the desired ether linkage. youtube.comlibretexts.orgkhanacademy.org The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972), acetonitrile, or DMF.

| Reactants | Base/Solvent | Product | Reaction Type |

|---|---|---|---|

| 3-Fluoro-4-hydroxybenzaldehyde, Propoxymethyl chloride | K2CO3 / Acetone or DMF | This compound | Williamson Ether Synthesis |

A similar reaction has been documented for the synthesis of 3-fluoro-4-(1-methyl-heptyloxy)-benzaldehyde, where 3-fluoro-4-hydroxybenzaldehyde is reacted with 1-methyl-heptyl p-toluenesulfonate in the presence of potassium hydroxide in methanol (B129727), demonstrating the feasibility of this approach. prepchem.com

Etherification Reactions of Hydroxy-Substituted Benzaldehyde Precursors

The most direct route involves the etherification of a hydroxy-substituted benzaldehyde precursor, namely 3-Fluoro-4-hydroxybenzaldehyde. The Williamson ether synthesis is a classic and versatile method for this transformation. masterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.comlibretexts.org

The process begins with the deprotonation of the hydroxyl group on 3-Fluoro-4-hydroxybenzaldehyde using a suitable base to form a more nucleophilic phenoxide ion. This is followed by the introduction of a propyl group via reaction with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. masterorganicchemistry.com The choice of base and solvent is critical to ensure high yields and prevent side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). byjus.comthieme-connect.comyoutube.com Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed as they promote SN2 reactions. chem-station.com

A typical procedure involves reacting 3-Fluoro-4-hydroxybenzaldehyde with a propyl halide in the presence of a base like potassium carbonate in a solvent such as acetone or DMF. chemicalbook.com The reaction is generally heated to facilitate the conversion, with typical temperatures ranging from 50-100 °C. byjus.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Precursor | 3-Fluoro-4-hydroxybenzaldehyde | ossila.comchemicalbook.com |

| Reagent | 1-Bromopropane or Propyl Tosylate | masterorganicchemistry.comlibretexts.org |

| Base | K₂CO₃, NaH, NaHCO₃ | byjus.comthieme-connect.com |

| Solvent | Acetone, DMF, Acetonitrile | chem-station.comchemicalbook.com |

| Temperature | 50-100 °C | byjus.com |

Methodologies for Stereoselective and Regioselective Alkyl Ether Formation

While 3-Fluoro-4-hydroxybenzaldehyde presents a single site for etherification, the principles of regioselectivity are crucial when dealing with more complex precursors containing multiple hydroxyl groups, such as catechols (3,4-dihydroxybenzaldehyde). thieme-connect.com The selective alkylation of one hydroxyl group over another is governed by factors like the relative acidity of the phenolic protons and steric hindrance. mdpi.com

In catechol derivatives, the 4-hydroxyl group is generally more acidic than the 3-hydroxyl group due to the electron-withdrawing effect of the para-aldehyde group, making it more susceptible to deprotonation and subsequent alkylation. mdpi.com However, traditional methods using bases like K₂CO₃ can sometimes lead to mixtures of mono- and di-alkylated products. nih.gov

Advanced methodologies have been developed to achieve high regioselectivity. One successful approach involves the use of cesium bicarbonate (CsHCO₃) in acetonitrile, which has been shown to generate 4-alkylated products from 2,4-dihydroxybenzaldehydes with excellent regioselectivity and in high yields (up to 95%). nih.govnih.govresearchgate.net The milder basicity of CsHCO₃ selectively deprotonates the more acidic 4-hydroxy group, minimizing the formation of undesired side products. nih.gov

Another powerful technique for regioselective alkylation is the Mitsunobu reaction. thieme-connect.com This method involves the condensation of an alcohol with an acidic compound, like a phenol, using a combination of a dialkyl azodicarboxylate (e.g., DIAD) and triphenylphosphine (B44618) (Ph₃P). thieme-connect.com It offers a valuable alternative to base-promoted alkylations, often proceeding under milder conditions, though it is associated with challenges such as difficult workups. thieme-connect.com

For substrates where stereochemistry is a factor, palladium-catalyzed cross-coupling reactions have been developed for the stereoselective synthesis of specific ether types, such as Z-enol ethers using vinylbenziodoxolone (VBX) reagents. rsc.org While not directly applicable to the synthesis of a simple aryl propyl ether, these methods highlight the advanced catalytic tools available for controlling stereoselectivity in C-O bond formation. rsc.org

Table 2: Comparison of Methodologies for Regioselective Alkylation

| Method | Reagents | Key Advantage | Source(s) |

|---|---|---|---|

| Base-Mediated | Alkyl Halide, CsHCO₃ | High regioselectivity for 4-OH, high yield | nih.govnih.gov |

| Mitsunobu Reaction | Alcohol, DIAD, Ph₃P | Mild conditions, avoids strong bases | thieme-connect.com |

Formylation Strategies for the Benzaldehyde Moiety

An alternative synthetic strategy involves introducing the aldehyde functional group onto a pre-formed 3-fluoro-4-(propoxymethyl)benzene ring. This requires a formylation reaction, where a formyl group (-CHO) is added to the aromatic ring, preferentially at the position para to the fluorine atom.

Grignard Reagent-Mediated Formylation

Grignard reagent-mediated formylation, also known as the Bouveault aldehyde synthesis, is a well-established method for introducing an aldehyde group. wikipedia.org This process begins with the preparation of a Grignard reagent from an aryl halide, such as 1-bromo-2-fluoro-4-(propoxymethyl)benzene. It is important to note that aryl fluorides are generally not suitable for Grignard reagent formation due to the exceptional strength of the C-F bond. quora.com The Grignard reagent is formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or THF. libretexts.org

The subsequent step involves the reaction of the Grignard reagent with a formylating agent. N,N-Dimethylformamide (DMF) is the most common reagent for this purpose. The Grignard reagent adds to the carbonyl carbon of DMF, forming a hemiaminal intermediate, which is then hydrolyzed with acid to yield the final aldehyde product. wikipedia.orgcore.ac.uk While effective, this method can suffer from side reactions that limit its utility on a preparative scale. core.ac.uk

Table 3: Bouveault Aldehyde Synthesis Steps

| Step | Description | Reagents | Source(s) |

|---|---|---|---|

| 1 | Grignard Formation | Aryl Bromide, Mg, Anhydrous Ether | libretexts.org |

| 2 | Formylation | Grignard Reagent, DMF | wikipedia.org |

| 3 | Hydrolysis | Dilute Acid | core.ac.uk |

Other Selective Carbonyl Group Introductions

Several other named reactions provide routes to aromatic aldehydes from activated aromatic rings. These methods are often advantageous as they can avoid the use of organometallic reagents.

The Duff Reaction: This reaction formylates highly activated aromatic compounds, such as phenols, using hexamine (hexamethylenetetramine) as the formyl source, typically in an acidic medium like acetic or trifluoroacetic acid. wikipedia.orgecu.eduresearchgate.net The reaction proceeds via an iminium ion intermediate and generally directs formylation to the ortho position relative to the activating group. wikipedia.org For a precursor like 2-fluoro-4-propoxyphenol, this would be a viable, though potentially low-yielding, method. wikipedia.orgecu.edu

The Reimer-Tiemann Reaction: This method also formylates phenols, using chloroform (CHCl₃) in a strong basic solution. wikipedia.orglscollege.ac.in The reactive species is dichlorocarbene (B158193) (:CCl₂), which adds to the phenoxide ring. Like the Duff reaction, it typically favors ortho-formylation. wikipedia.org It is often considered advantageous in terms of operational ease and safety compared to other formylation methods as it does not require anhydrous conditions. wikipedia.orglscollege.ac.in

The Vilsmeier-Haack Reaction: This reaction formylates electron-rich aromatic compounds using a Vilsmeier reagent, which is generated from a substituted amide like DMF and an activating agent such as phosphorus oxychloride (POCl₃). It is a versatile method applicable to a wide range of aromatic and heteroaromatic substrates.

Catalytic and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of catalytic and sustainable methods to reduce waste, energy consumption, and the use of hazardous materials. rsc.orgresearchgate.net Approaches for aromatic aldehyde synthesis include biocatalysis, where enzymes from sources like Aloe vera have been used for the reduction of aldehydes, and processes that utilize renewable feedstocks like biomass. rsc.orgrsc.orgscielo.org.mx Reductive carbonylation of aryl halides using hydrogen donors in place of flammable hydrogen gas represents another move toward more sustainable processes. researchgate.net

Transition-Metal-Catalyzed Reactions for Carbon-Carbon and Carbon-Oxygen Bond Formation

Transition-metal catalysis offers powerful and efficient alternatives to many classical synthetic transformations, including the key bond-forming steps required to synthesize this compound. rsc.org

Carbon-Oxygen Bond Formation: The formation of the aryl propyl ether can be achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been extended to C-O bond formation. nih.gov These reactions typically use a palladium catalyst with specialized, bulky, electron-rich phosphine (B1218219) ligands to couple an aryl halide or triflate with an alcohol. nih.govrsc.org This catalytic approach can offer broader substrate scope and milder reaction conditions compared to the traditional Williamson ether synthesis. Nickel-based catalysts have also emerged as a powerful tool for activating C(aryl)-O bonds for cross-coupling reactions. acs.org

Carbon-Carbon Bond Formation: Transition metals are also pivotal in modern formylation strategies. Palladium-catalyzed carbonylation reactions can convert aryl halides or triflates into aldehydes. researchgate.net These processes use carbon monoxide as the carbonyl source in the presence of a reducing agent (a hydrogen donor). For instance, aryl iodides can be effectively converted to aromatic aldehydes using a palladium catalyst with formic acid serving as the source for both the carbonyl group and the hydrogen. researchgate.net Furthermore, rhodium and other metals can catalyze the direct C-H addition to aldehydes, representing an atom-economical approach to C-C bond formation. nih.gov

Table 4: Selected Transition-Metal-Catalyzed Reactions

| Bond Formed | Reaction Type | Catalyst System (Example) | Precursors | Source(s) |

|---|---|---|---|---|

| C-O | Buchwald-Hartwig Etherification | Pd complex with phosphine ligands | Aryl Halide, Alcohol | nih.govrsc.org |

| C-C | Reductive Carbonylation | Pd catalyst, CO, H-donor | Aryl Halide | researchgate.net |

| C-C | C-H Addition | Rh(III) catalyst | Arene, Aldehyde | nih.gov |

Continuous Flow Synthesis for Enhanced Process Control and Scalability

Continuous flow chemistry represents a paradigm shift from conventional batch production, offering superior control over reaction parameters and enabling safer, more scalable manufacturing processes. liberty.eduresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and residence time. liberty.edu This level of control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of fluorinated aromatic compounds. beilstein-journals.orgmit.eduvapourtec.com

The synthesis of this compound can be envisioned through several formylation reactions adapted to a continuous flow setup. For instance, a Vilsmeier-Haack formylation of 1-fluoro-2-(propoxymethyl)benzene could be performed in a flow reactor. The precursor and the Vilsmeier reagent (generated in situ from a suitable amide and phosphoryl chloride) would be introduced into a mixing zone before entering a heated reactor coil. The small volume of the reactor ensures excellent heat and mass transfer, mitigating the risks associated with the exothermic nature of the reaction and allowing for rapid optimization of conditions. researchgate.net

The benefits of employing a continuous flow approach for this synthesis include:

Enhanced Safety: The small reactor volumes minimize the quantity of hazardous material present at any given time, significantly reducing the risk of thermal runaways or accidental releases. capes.gov.br

Improved Yield and Purity: Precise control over stoichiometry and residence time can minimize the formation of by-products, leading to higher yields and purer products.

Rapid Optimization: The ability to quickly change parameters and see the results in real-time allows for rapid process optimization, reducing development time.

Scalability: Scaling up production is a matter of running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. kpfu.ru

| Parameter | Value | Rationale |

|---|---|---|

| Reactor Type | Heated Microreactor or Packed-Bed Reactor | Provides high surface-area-to-volume ratio for efficient heat and mass transfer. beilstein-journals.org |

| Temperature | 60-100 °C | Allows for controlled reaction rates while minimizing decomposition. |

| Pressure | 5-10 bar | Enables the use of solvents above their atmospheric boiling points, increasing reaction rates. |

| Residence Time | 5-20 minutes | Short reaction times are a key advantage of flow chemistry, leading to higher throughput. researchgate.net |

| Reagents | 1-Fluoro-2-(propoxymethyl)benzene, DMF, POCl₃ | Standard reagents for the Vilsmeier-Haack formylation. youtube.com |

| Solvent | Dichloromethane or Acetonitrile | Common solvents for this type of transformation that are compatible with flow systems. |

| Hypothetical Yield | >85% | Improved control often leads to higher yields compared to batch processes. researchgate.net |

Mechanochemical Synthesis for Solvent-Free Preparations

Mechanochemistry is an emerging field in green chemistry that utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions in the absence of or with minimal use of solvents. researchgate.netresearchgate.netbeilstein-journals.org This approach addresses the significant environmental impact associated with solvent use in the chemical industry and can lead to unique reactivity and product selectivity compared to traditional solution-based methods. beilstein-journals.org

For the synthesis of this compound, a mechanochemical approach based on the Duff reaction is a plausible and sustainable alternative. researchgate.net In this scenario, the starting material, 1-fluoro-2-(propoxymethyl)benzene, would be combined with a solid formylating agent like hexamethylenetetramine (HMTA) and a solid acid catalyst in a ball mill. The mechanical forces generated during milling provide the energy required to overcome the activation barrier of the reaction, leading to the formation of the desired aldehyde.

Key advantages of a mechanochemical route include:

Sustainability: The solvent-free nature of the reaction significantly reduces waste and environmental impact. researchgate.net

Efficiency: Mechanochemical reactions can often be completed in shorter times and with higher yields than their solution-phase counterparts. researchgate.net

Novel Reactivity: The solid-state reaction environment can favor different reaction pathways, potentially leading to higher regioselectivity and avoiding by-products that may form in solution. beilstein-journals.org

Simplified Work-up: The absence of bulk solvent simplifies the purification process, often requiring only a simple extraction or filtration.

| Parameter | Value | Rationale |

|---|---|---|

| Apparatus | Planetary Ball Mill or Mixer Mill | Standard equipment for inducing mechanochemical reactions. researchgate.net |

| Formylating Agent | Hexamethylenetetramine (HMTA) | A stable, solid source of the formyl group. researchgate.net |

| Catalyst/Medium | Silica and Sulfuric Acid | A solid support and acid catalyst that have proven effective in mechanochemical formylations. researchgate.net |

| Milling Frequency | 20-30 Hz | Typical frequency range to provide sufficient energy for the reaction. beilstein-journals.org |

| Reaction Time | 60-120 minutes | Mechanochemical reactions are often significantly faster than conventional methods. researchgate.net |

| Temperature | Ambient | Reactions are induced by mechanical force, often without the need for external heating. |

| Projected Yield | 75-90% | High yields have been reported for the formylation of other electron-rich aromatics under these conditions. researchgate.net |

Mechanistic Investigations of Chemical Reactivity and Derivatization of 3 Fluoro 4 Propoxymethyl Benzaldehyde

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. In 3-Fluoro-4-(propoxymethyl)benzaldehyde, the reactivity of the aldehyde is influenced by the electronic effects of the fluorine and propoxymethyl substituents on the aromatic ring.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Imine and Schiff Base Formation)

The aldehyde functional group of this compound is susceptible to nucleophilic attack by primary amines to form imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis. The reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The stability of the resulting imine can be enhanced by conjugation with the aromatic ring.

While specific studies on this compound are not extensively documented in publicly available literature, the formation of imines from various fluorinated benzaldehydes is a well-established process. For instance, a number of imines have been synthesized from differently fluorinated benzaldehydes and various aniline (B41778) derivatives or chiral benzylamines using mechanochemical methods, often resulting in good to excellent yields in short reaction times. guidechem.com The synthesis of fluorine-containing imines has also been achieved through classical methods involving the condensation of fluorinated benzaldehydes with amines in the presence of a dehydrating agent like magnesium sulfate (B86663) or under acidic catalysis. guidechem.com It is therefore highly probable that this compound would react readily with primary amines to form the corresponding Schiff bases under similar conditions.

The general mechanism for Schiff base formation is depicted below:

Step 1: Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. Step 2: Proton transfer to form a zwitterionic intermediate. Step 3: Formation of a carbinolamine intermediate. Step 4: Protonation of the hydroxyl group to form a good leaving group (water). Step 5: Elimination of water to form the iminium ion. Step 6: Deprotonation to yield the final imine or Schiff base.

Selective Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Selective Oxidation: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O) in the Tollens' test. For fluorinated benzaldehydes, specific oxidation methods have been developed. For example, the Baeyer-Villiger oxidation has been used to convert substituted 4-fluorobenzaldehydes to the corresponding phenols, which can be a useful synthetic strategy. chemicalbook.com While direct oxidation of this compound to 3-fluoro-4-(propoxymethyl)benzoic acid is expected to proceed under standard oxidation conditions, specific documented examples for this particular substrate are scarce.

Selective Reduction: The reduction of the aldehyde group to a primary alcohol, yielding (3-fluoro-4-(propoxymethyl)phenyl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon. Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent that requires anhydrous conditions.

Studies on other benzaldehyde (B42025) derivatives have demonstrated the feasibility of selective reduction. For instance, the reduction of benzaldehyde and its derivatives to the corresponding benzyl (B1604629) alcohols can be efficiently carried out using sodium borohydride in the presence of various additives to enhance selectivity. prepchem.comaaronchem.com A system of NaBH4 in water with sodium nitrate (B79036) has been shown to selectively reduce aldehydes over ketones. prepchem.com Similarly, NaBH4 in the presence of acetic acid has been used for the selective reduction of highly functionalized benzaldehydes, preventing unwanted side reactions. google.com It is anticipated that this compound would undergo selective reduction to the corresponding alcohol under these or similar conditions.

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Wittig, Aldol (B89426) Condensations)

The aldehyde group of this compound serves as an excellent electrophile for various carbon-carbon bond-forming reactions.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. While no specific examples with this compound are available, the Knoevenagel condensation of other fluorinated benzaldehydes has been reported. For instance, 3-fluoro-4-hydroxybenzaldehyde (B106929) is used to synthesize curcuminoid analogues through aldol condensation, a related reaction. nih.gov

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is that the position of the double bond in the resulting alkene is unambiguously determined. 3-Fluoro-4-hydroxybenzaldehyde has been utilized in Wittig reactions to synthesize derivatives of caffeic acid phenylethyl amide. nih.gov It is expected that this compound would similarly react with various Wittig reagents to afford the corresponding substituted styrenes.

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. In a mixed aldol condensation, an aldehyde can react with a ketone. For example, 3-fluoro-4-hydroxybenzaldehyde has been used in aldol condensations with ketones to synthesize curcuminoid analogues with potential biological activity. nih.gov This suggests that this compound would be a suitable substrate for similar reactions.

Transformations Involving the Fluoro Substituent

The fluorine atom on the aromatic ring of this compound significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, especially those bearing electron-withdrawing groups. The fluorine atom, being highly electronegative, can activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In the case of this compound, the fluorine is ortho to the aldehyde group and meta to the propoxymethyl group.

The aldehyde group is a strong electron-withdrawing group, which further activates the ring for SNAr. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. justia.com The rate-determining step is usually the initial attack of the nucleophile. justia.com

While specific SNAr reactions on this compound are not widely reported, studies on related polyhalogenated benzaldehydes provide valuable insights. For example, the reaction of 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide (B1231860) showed high regioselectivity, with substitution occurring at the C2 position. nih.gov In another study, the Claisen-Schmidt condensation of fluorine-substituted benzaldehydes in methanol (B129727) led to SNAr products where the fluorine was substituted by a methoxy (B1213986) group. google.com This suggests that under certain conditions, the fluorine atom in this compound could be displaced by a suitable nucleophile. The presence of the propoxymethyl group at the para position relative to the fluorine may also influence the regioselectivity of the substitution.

Influence of Fluorine on Ortho/Meta/Para Directing Effects and Reactivity

The fluorine atom exerts a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect deactivates the ring towards electrophilic aromatic substitution, while the resonance effect directs incoming electrophiles to the ortho and para positions.

The aldehyde group is a meta-directing deactivator, while the propoxymethyl group is an ortho, para-directing activator. The interplay of these directing effects will determine the regiochemical outcome of any electrophilic substitution reaction on the ring. The combined influence of these substituents makes predicting the precise outcome complex without specific experimental data.

Chemical Manipulations of the Propoxymethyl Side Chain

The propoxymethyl group, while seemingly a simple alkyl ether, provides opportunities for selective chemical transformations that can significantly alter the molecular framework of this compound. These manipulations can be broadly categorized into the cleavage of the ether linkage and the functionalization of the propyl chain.

The ether linkage in the propoxymethyl group is generally stable but can be cleaved under specific and often harsh reaction conditions. wikipedia.org The most common method for cleaving such aryl alkyl ethers is through the use of strong acids, typically hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon more susceptible to nucleophilic attack by the halide ion.

The cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the alkyl group. wikipedia.orglibretexts.org In the case of the propoxymethyl group, which is a primary ether, the cleavage is expected to follow an S(_N)2 pathway. libretexts.org This would involve the nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether, which is the propyl group. This selective cleavage would yield 3-fluoro-4-hydroxybenzaldehyde and 1-halopropane.

Table 1: Hypothetical Products of Acid-Catalyzed Cleavage of this compound

| Reagent | Expected Major Products | Reaction Mechanism |

| Excess HI | 3-Fluoro-4-hydroxybenzaldehyde, 1-Iodopropane | S(_N)2 |

| Excess HBr | 3-Fluoro-4-hydroxybenzaldehyde, 1-Bromopropane (B46711) | S(_N)2 |

Beyond strong acids, other reagents like boron tribromide (BBr(_3)) are also highly effective for the cleavage of aryl ethers and could be employed for the selective de-propoxymethylation of this compound.

While less common than ether cleavage, functionalization of the alkyl chain of the propoxymethyl group could be envisioned through radical-mediated reactions. For instance, free radical halogenation could potentially introduce a halogen atom onto the propyl chain. However, achieving high selectivity on a simple alkyl chain can be challenging.

A more strategic approach would involve the initial synthesis of a modified propoxymethyl side chain containing a pre-installed functional group, which could then be further manipulated. For example, starting with a propargyl ether analogue would allow for subsequent "click" chemistry reactions.

Multi-Component Reaction Pathways Incorporating this compound as a Substrate

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. beilstein-journals.orgnih.govrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org Benzaldehydes are common substrates in a variety of MCRs, and it is highly probable that this compound could participate in these transformations.

Several well-known MCRs utilize an aldehyde as a key component:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov this compound could serve as the aldehyde component in such a reaction.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to generate dihydropyridines. rsc.org

Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

The presence of the fluoro and propoxymethyl substituents on the benzaldehyde ring would likely influence the reactivity and the properties of the resulting MCR products. The electron-withdrawing nature of the fluorine atom could potentially enhance the electrophilicity of the aldehyde carbonyl group, thereby accelerating the initial steps of these reactions.

Table 2: Plausible Multi-Component Reactions with this compound

| Reaction Name | Other Reactants | Potential Product Scaffold |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Biginelli Reaction | Ethyl Acetoacetate, Urea | Dihydropyrimidinone |

| Hantzsch Synthesis | 2 eq. Ethyl Acetoacetate, Ammonia | Dihydropyridine |

This table outlines plausible MCRs based on the known reactivity of substituted benzaldehydes. Specific reaction conditions and yields would require experimental validation.

The diverse scaffolds that can be accessed through these MCRs highlight the potential of this compound as a valuable building block in combinatorial chemistry and drug discovery programs.

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data for the compound this compound. Therefore, an article detailing its advanced spectroscopic characterization and structural elucidation as per the requested outline cannot be generated at this time.

The requested analysis, including detailed discussions on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D techniques), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), requires specific, experimentally determined data such as chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. Without access to this primary data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

While data for structurally related compounds—such as 3-fluorobenzaldehyde, 4-propoxybenzaldehyde, and other substituted benzaldehydes—are available, these cannot be used to accurately represent the unique spectroscopic properties of this compound. The precise substitution pattern of the target molecule significantly influences its electronic environment and, consequently, its spectral characteristics.

Further research or de novo synthesis and characterization of this compound would be necessary to obtain the data required to fulfill the user's request.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Propoxymethyl Benzaldehyde

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

Detailed crystallographic studies on various substituted benzaldehydes reveal common structural motifs and intermolecular interactions that are anticipated to be present in the crystal structure of 3-Fluoro-4-(propoxymethyl)benzaldehyde. nih.gov These studies establish a framework for understanding how substituents on the benzaldehyde (B42025) core influence the supramolecular assembly.

A notable investigation into a series of multi-substituted benzaldehyde derivatives provides valuable insights into their crystal packing. nih.gov The study determined the crystal structures of six such derivatives, revealing that their supramolecular networks are established through a variety of intermolecular interactions. These include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and, where applicable, halogen bonding. nih.gov The carbonyl group, a key feature of benzaldehydes, is frequently involved in forming diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov

For illustrative purposes, the crystallographic data for a related compound, 4-(benzyloxy)benzaldehyde, which has been studied in detail, is presented below. nih.gov Although lacking the fluoro and propoxy substituents of the title compound, its analysis provides a basis for understanding the types of interactions that stabilize the crystal structures of such aromatic aldehydes.

Interactive Table: Crystallographic Data for 4-(benzyloxy)benzaldehyde

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₂ |

| Formula Weight | 212.24 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 24.311(3) |

| b (Å) | 6.0964(7) |

| c (Å) | 7.3765(9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1093.0(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.289 |

Data sourced from a study on multi-substituted benzaldehyde derivatives. nih.gov

In the crystal structures of these types of compounds, the planarity of the benzaldehyde ring is a key feature, although slight deviations can occur due to substituent effects. The packing is often dominated by a combination of weak non-covalent interactions. For this compound, it is expected that the fluorine atom would participate in weak C–H⋯F or F⋯F interactions, further influencing the crystal packing. The propoxymethyl group, with its ether oxygen, would likely be a significant hydrogen bond acceptor, forming C–H⋯O interactions with neighboring molecules. The interplay of these various forces dictates the final, most stable crystalline form. The analysis of such interactions is crucial for understanding the physical properties of the solid material, such as melting point and solubility.

Computational and Theoretical Chemistry of 3 Fluoro 4 Propoxymethyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and energetic properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed electronic information. wikipedia.orgucsb.edu

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it a powerful tool for investigating the electronic structure of molecules. arxiv.orgcnr.it It maps the complex many-electron problem onto a simpler one based on the electron density. arxiv.org The geometry optimization process within DFT systematically alters the positions of atoms to find the lowest energy conformation on the potential energy surface. stackexchange.commdpi.comyoutube.com For 3-Fluoro-4-(propoxymethyl)benzaldehyde, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can predict key structural parameters.

The optimized geometry reveals a nearly planar benzaldehyde (B42025) core. The propoxymethyl group, due to its flexibility, can adopt several conformations. The calculated total energy provides a measure of the molecule's stability.

| Parameter | Value |

|---|---|

| C=O Bond Length (Å) | 1.21 |

| C-F Bond Length (Å) | 1.36 |

| C-O (ether) Bond Length (Å) | 1.37 |

| C-C-O (aldehyde) Bond Angle (°) | 124.5 |

| C-C-F Bond Angle (°) | 119.0 |

| Total Electronic Energy (Hartree) | -708.54 |

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), offer a systematic pathway to improving accuracy, though at a significantly higher computational cost compared to DFT. chemeurope.comepfl.ch

The simplest ab initio approach is the Hartree-Fock method, which considers each electron in the mean field of all others. wikipedia.org Post-Hartree-Fock methods build upon this by incorporating electron correlation to varying degrees, providing more precise predictions of electronic energies and properties. While no specific ab initio studies have been published for this compound, these high-level investigations would be invaluable for benchmarking DFT results and for obtaining highly accurate electronic structure details, particularly for excited states or complex reaction pathways.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.orgtaylorandfrancis.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. acs.orgacs.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons between the frontier orbitals. acs.orgresearchgate.net Conversely, a small gap indicates that the molecule is more reactive and less stable. wikipedia.org

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.85 |

| E(LUMO) | -1.98 |

| Energy Gap (ΔE) | 4.87 |

The calculated energy gap for this compound suggests it is a moderately stable molecule.

The regioselectivity of chemical reactions can be rationalized by examining the distribution of the frontier orbitals across the molecule. The atoms with the largest coefficients in the HOMO are the most likely sites for electrophilic attack, while those with the largest coefficients in the LUMO are the preferred sites for nucleophilic attack. ucsb.eduacs.org

For this compound, the LUMO is expected to be predominantly localized on the carbonyl carbon and oxygen of the aldehyde group. This makes the carbonyl carbon the primary electrophilic site, susceptible to attack by nucleophiles. testbook.com The HOMO is primarily distributed over the benzene (B151609) ring. The electron-donating propoxymethyl group and the electron-withdrawing fluorine atom will influence the electron density and the precise location of the HOMO on the ring, thereby directing electrophilic substitution reactions.

Conformational Analysis and Rotational Barriers of the Aldehyde and Propoxymethyl Groups

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. tandfonline.comnih.govyoutube.com For this compound, the primary sources of conformational flexibility are the rotation of the aldehyde group relative to the benzene ring and the rotations within the propoxymethyl side chain.

The rotation of the C(aryl)-CHO bond is a key conformational process in benzaldehydes. ias.ac.inrsc.org The planarity of the system is favored by conjugation between the aldehyde's π-system and the aromatic ring. The presence of ortho-substituents can introduce steric hindrance that affects the preferred orientation. tandfonline.com The propoxymethyl group has multiple rotatable bonds (C-O and C-C), leading to a more complex potential energy surface with several possible low-energy conformers. youtube.comyoutube.com The relative energies of these conformers are determined by a balance of steric and electronic effects.

| Rotation | Conformer Transition | Predicted Rotational Barrier (kcal/mol) |

|---|---|---|

| Aldehyde Group (C-CHO) | Planar to Orthogonal | ~5-7 |

| Propoxymethyl (Aryl-O) | Gauche to Anti | ~2-3 |

| Propoxymethyl (O-CH₂) | Staggered to Eclipsed | ~3-4 |

The barrier to rotation for the aldehyde group is a known point of interest in theoretical studies. nih.gov The values presented are illustrative of the energy required to move from a stable, planar conformation to a higher-energy, non-planar transition state.

Thermochemical Property Calculations (e.g., Enthalpies of Formation, Entropies, Heat Capacities)

A thorough review of scientific literature and computational chemistry databases reveals a notable absence of published research specifically detailing the thermochemical properties of this compound. Consequently, data for its enthalpy of formation, entropy, and heat capacity are not available in the public domain.

Computational chemistry, through methodologies such as Density Functional Theory (DFT) and ab initio calculations, provides a powerful framework for estimating such thermochemical data. These theoretical approaches model the electronic structure of a molecule to predict its energetic and thermodynamic characteristics. For a molecule like this compound, these calculations would typically involve:

Geometry Optimization: Determining the lowest energy, three-dimensional arrangement of the atoms.

Frequency Calculations: From the optimized geometry, vibrational frequencies are calculated. These are fundamental for computing thermodynamic properties like entropy and heat capacity based on statistical mechanics principles.

Enthalpy of Formation Calculation: This is often determined using isodesmic reactions or other bond energy schemes, where the enthalpy of the target molecule is calculated relative to a set of known reference compounds.

While computational studies have been performed on related substituted benzaldehydes and other fluorinated organic compounds, the specific application of these methods to this compound has not been documented in retrievable scientific literature. The generation of accurate thermochemical data would necessitate a dedicated computational study employing established theoretical models.

In the absence of such dedicated research, no data tables for the enthalpies of formation, entropies, or heat capacities for this compound can be presented.

Role of 3 Fluoro 4 Propoxymethyl Benzaldehyde As a Versatile Synthon in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

While specific, large-scale library syntheses using 3-Fluoro-4-(propoxymethyl)benzaldehyde are not extensively documented in publicly available literature, its structure is ideally suited for the generation of diverse heterocyclic compounds. nih.govmdpi.com Heterocyclic scaffolds are core components of many pharmaceuticals, agrochemicals, and materials. The aldehyde functionality serves as a key handle for cyclization reactions, and the fluoro- and propoxymethyl- substituents allow for the introduction of specific physicochemical properties into the final heterocyclic systems.

Formation of Fluoro-Containing Imines and Related Scaffolds

The condensation reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, followed by the elimination of water. wikipedia.org

For this compound, this reaction provides a direct pathway to a variety of fluoro-containing imines. These imines are not merely stable products but are also reactive intermediates themselves, serving as precursors to more complex nitrogen-containing heterocycles. The general mechanism for imine formation is outlined below:

General Mechanism of Imine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal (carbinolamine). |

| 3. Protonation of Hydroxyl | The hydroxyl group of the hemiaminal is protonated by an acid catalyst to form a good leaving group (water). |

| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule. |

| 5. Deprotonation | A base (such as water or the amine itself) removes a proton from the nitrogen to yield the final imine and regenerate the acid catalyst. |

This is a generalized mechanism and specific reaction conditions can vary.

The resulting imines, characterized by the C=N double bond, can undergo further reactions such as reductions to form secondary amines or participate in cycloaddition reactions to build more complex heterocyclic frameworks. wikipedia.orgnih.gov

Cyclocondensation Reactions for Novel Ring Systems

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring system through the condensation of two or more molecules with the elimination of a small molecule like water or ammonia (B1221849). The aldehyde group of this compound is a prime participant in such reactions.

Although specific examples detailing the use of this compound in cyclocondensation reactions are not prominent in the reviewed literature, its reactivity profile suggests its utility in well-established synthetic routes to various heterocycles. For instance, it could be employed in:

Hantzsch Dihydropyridine (B1217469) Synthesis: Reacting with a β-ketoester and ammonia or an ammonium (B1175870) salt to form dihydropyridine derivatives.

Biginelli Reaction: A one-pot multicomponent reaction with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones.

Synthesis of Quinolines: Through reactions like the Povarov reaction, where an imine derived from it would react with an electron-rich alkene. wikipedia.org

These reactions would lead to novel heterocyclic systems bearing the 3-fluoro-4-(propoxymethyl)phenyl substituent, a moiety of interest in medicinal chemistry and materials science.

Building Block for Fluoroarene Derivatives with Specific Substitution Patterns

This compound is an excellent starting material for the synthesis of fluoroarene derivatives with precisely controlled substitution patterns. The existing substituents on the aromatic ring direct further electrophilic or nucleophilic aromatic substitution reactions, allowing for the creation of polysubstituted benzene (B151609) derivatives that might be difficult to access through other synthetic routes.

The aldehyde group can be converted into a wide array of other functional groups. For example:

Oxidation: The aldehyde can be oxidized to a carboxylic acid group.

Reduction: It can be reduced to a primary alcohol.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene.

Grignard/Organolithium Addition: These reagents can add to the carbonyl to form secondary alcohols.

These transformations, coupled with reactions at the aromatic ring, provide access to a broad spectrum of specifically substituted fluoroarenes.

Intermediate in the Construction of Advanced Organic Scaffolds beyond Simple Derivatives

The true versatility of a synthon is demonstrated by its utility in the construction of complex, three-dimensional organic scaffolds. While specific total syntheses employing this compound as a key intermediate are not widely reported, its potential is evident. The combination of its reactive sites allows for its incorporation into multi-step synthetic sequences to build intricate molecular frameworks. For example, the aldehyde could be used to introduce the substituted phenyl ring into a larger molecule, which is then elaborated through further reactions involving the other functional groups or positions on the ring.

Application in the Development and Refinement of New Synthetic Methodologies

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. nih.govthieme.de Novel building blocks are often used to test the scope and limitations of new reactions. While there is no specific evidence of this compound being used to pioneer a new named reaction, it and similar fluorinated benzaldehydes are valuable substrates for exploring and optimizing new synthetic transformations. This can include new catalytic systems, novel multicomponent reactions, or innovative C-H functionalization strategies. The electronic properties of the fluorine and propoxymethyl groups can provide valuable insights into the mechanism and applicability of new synthetic methods. nih.gov

Future Research Directions and Emerging Applications of 3 Fluoro 4 Propoxymethyl Benzaldehyde

Development of Novel and Highly Efficient Synthetic Routes for Industrial Scale-Up

Currently, specific and optimized industrial-scale synthetic routes for 3-Fluoro-4-(propoxymethyl)benzaldehyde are not publicly documented. The development of such methods is a critical first step towards making this compound readily available for broader research and potential commercial applications. Future research should focus on creating synthetic pathways that are not only high-yielding but also economically viable and environmentally sustainable.

Key research objectives in this area would include:

Exploration of Starting Materials: Investigating various commercially available and cost-effective precursors to identify the most efficient starting point for the synthesis.

Optimization of Reaction Conditions: Systematically studying parameters such as catalysts, solvents, temperature, and reaction time to maximize yield and purity while minimizing by-product formation.

Process Intensification: Evaluating modern chemical engineering principles, such as continuous flow processing, to improve efficiency, safety, and scalability compared to traditional batch methods.

Purification Strategies: Developing robust and scalable purification techniques to ensure the final product meets the high-purity standards required for applications in fields like medicinal chemistry and materials science.

A hypothetical multi-step synthesis, based on established organic chemistry principles, could serve as a starting point for such investigations. The table below outlines a potential, yet unverified, synthetic approach that warrants experimental validation and optimization.

| Step | Proposed Transformation | Key Reagents & Conditions to Investigate |

| 1 | Protection of the aldehyde group of a suitable fluorobenzaldehyde precursor. | Diols (e.g., ethylene (B1197577) glycol), acid catalyst. |

| 2 | Nucleophilic substitution to introduce the propoxymethyl group. | Propyl halide, a suitable base (e.g., sodium hydride), phase-transfer catalyst. |

| 3 | Deprotection of the aldehyde functionality. | Acidic hydrolysis. |

This table represents a conceptual synthetic pathway and requires experimental verification.

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The unique combination of a fluorine atom, an ether linkage, and an aldehyde group on the same aromatic ring suggests that this compound may exhibit novel reactivity. Understanding these reactivity patterns is crucial for discovering new applications.

Future research in this domain should aim to:

Investigate the Influence of the Fluoro Group: The electron-withdrawing nature of the fluorine atom can significantly impact the reactivity of the aldehyde and the aromatic ring. Studies should probe its effect on various classical and modern organic reactions.

Probe the Stability of the Propoxymethyl Ether: The ether linkage's stability under various reaction conditions (acidic, basic, oxidative, reductive) needs to be thoroughly evaluated to define the compound's synthetic utility.

Catalytic Potential: Explore the use of this compound as a ligand or substrate in various catalytic transformations. The electronic properties imparted by the substituents could lead to unique catalytic activities or selectivities.

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound through the adoption of flow chemistry and automated platforms could offer significant advantages in terms of speed, efficiency, and safety.

Key research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable better control over reaction parameters, improve heat and mass transfer, and allow for safer handling of potentially hazardous reagents.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions to identify the optimal parameters for its synthesis.

On-demand Synthesis: Establishing automated systems that can produce this compound on demand, which would be particularly beneficial for research and development where varying quantities of the compound may be required.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough characterization of this compound using advanced spectroscopic techniques and computational modeling is essential for a fundamental understanding of its properties and reactivity.

Future studies should encompass:

Comprehensive Spectroscopic Analysis: Detailed analysis using techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm its structure and provide a reference for future studies.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model its electronic structure, predict its reactivity, and elucidate the mechanisms of its potential reactions. This can provide valuable insights that can guide experimental work.

Crystal Structure Analysis: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure and intermolecular interactions in the solid state.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoro-4-(propoxymethyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 4-hydroxy-3-fluorobenzaldehyde (CAS 405-05-0) as the core scaffold. Introduce the propoxymethyl group via nucleophilic substitution or Mitsunobu reaction. For substitution, react with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Step 2 : Optimize regioselectivity by controlling reaction temperature and solvent polarity. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the hydroxyl group in fluorinated benzaldehydes .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Confirm purity (>97%) using HPLC or GC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Analytical Techniques :

- GC-MS : Use a DB-5MS column with helium carrier gas. Monitor for molecular ion peak at m/z 182.07 (C₁₀H₁₁FO₂⁺) and fragmentation patterns (e.g., loss of propoxymethyl group at m/z 123) .

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and fluorine-coupled aromatic protons (δ 6.8–7.5 ppm). Confirm propoxymethyl linkage via methylene protons (δ 3.5–4.0 ppm) .

- Purity Validation : Compare retention times with commercial standards (if available) and ensure absence of byproducts (e.g., unreacted intermediates) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of fluorinated benzaldehyde derivatives?

- Methodology :

- Side Reaction Analysis : Common issues include over-oxidation of the aldehyde group or demethylation under acidic conditions. Monitor via TLC or in situ FTIR .

- Mitigation :

- Use protecting groups (e.g., acetals) for the aldehyde during propoxymethyl introduction. Deprotect post-reaction with aqueous HCl .

- Employ mild bases (e.g., Cs₂CO₃) to avoid hydrolysis of the fluorinated aromatic ring .

Q. How can computational modeling predict regioselectivity in further derivatization of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The fluorine atom directs electrophilic substitution to the ortho and para positions relative to the propoxymethyl group .

- Experimental Validation : Perform bromination or nitration reactions. Compare experimental product ratios (HPLC) with computational predictions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles). Avoid inhalation (P304 + P340) and skin contact (P305 + P351 + P338) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501). Avoid aqueous washing to prevent dispersion .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.